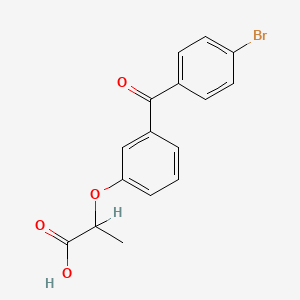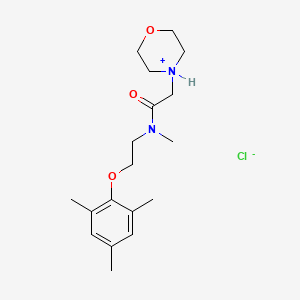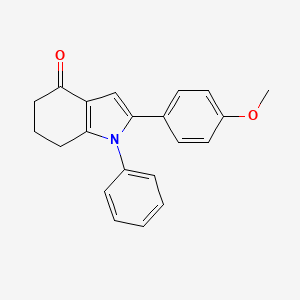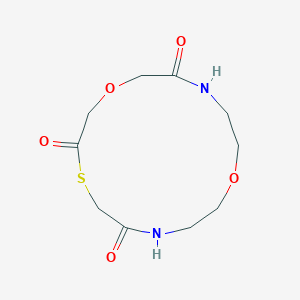
1-Methylbutyl trichloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylbutyl trichloroacetate, also known as trichloroacetic acid 3-methylbutyl ester, is an organic compound with the molecular formula C7H11Cl3O2. It is an ester derived from trichloroacetic acid and 1-methylbutanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methylbutyl trichloroacetate can be synthesized through the esterification reaction between trichloroacetic acid and 1-methylbutanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but may involve continuous processes and more efficient catalysts to optimize yield and purity. The use of advanced distillation techniques ensures the separation and purification of the ester from the reaction mixture.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methylbutyl trichloroacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can hydrolyze to produce trichloroacetic acid and 1-methylbutanol.
Reduction: The ester can be reduced to form the corresponding alcohol and trichloromethane.
Substitution: The chlorine atoms in the trichloroacetate moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia or amines.
Major Products Formed:
Hydrolysis: Trichloroacetic acid and 1-methylbutanol.
Reduction: 1-Methylbutanol and trichloromethane.
Substitution: Various substituted trichloroacetates depending on the nucleophile used.
Applications De Recherche Scientifique
1-Methylbutyl trichloroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Medicine: Utilized in the formulation of certain pharmaceuticals and as a chemical peel agent in dermatology.
Industry: Applied in the manufacturing of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-methylbutyl trichloroacetate involves its interaction with biological macromolecules. In biochemical assays, it acts as a precipitant by inducing the aggregation of proteins and nucleic acids, facilitating their isolation and analysis . The esterification reaction mechanism involves the nucleophilic attack of the alcohol on the carbonyl carbon of trichloroacetic acid, followed by the elimination of water to form the ester bond.
Comparaison Avec Des Composés Similaires
- Ethyl trichloroacetate
- Methyl trichloroacetate
- Isopropyl trichloroacetate
Comparison: 1-Methylbutyl trichloroacetate is unique due to its specific ester moiety, which imparts distinct physical and chemical properties. Compared to ethyl and methyl trichloroacetates, it has a higher molecular weight and different solubility characteristics. Its longer alkyl chain also influences its reactivity and applications in various fields .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable reagent and intermediate in various scientific and industrial processes.
Propriétés
Numéro CAS |
78031-35-3 |
|---|---|
Formule moléculaire |
C7H11Cl3O2 |
Poids moléculaire |
233.5 g/mol |
Nom IUPAC |
pentan-2-yl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C7H11Cl3O2/c1-3-4-5(2)12-6(11)7(8,9)10/h5H,3-4H2,1-2H3 |
Clé InChI |
GKGUCQJRCNVBMU-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)OC(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Oxirane, [[(phenylmethoxy)methoxy]methyl]-](/img/structure/B14437371.png)
![3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-ol](/img/structure/B14437376.png)











